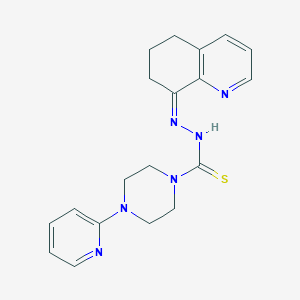
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C40H33BO2 and its molecular weight is 556.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Diese Verbindung wird bei der Entwicklung von blauen fluoreszierenden OLEDs eingesetzt. Durch die Einführung verschiedener aromatischer Gruppen in den Anthracenkern haben Forscher Derivate synthetisiert, die eine starke blaue Fluoreszenz aufweisen . Diese Materialien sind entscheidend für die Herstellung effizienter OLEDs mit hoher Farbreinheit und Stabilität, die für Display- und Beleuchtungstechnologien unerlässlich sind.
Photophysikalische Studien
Die photophysikalischen Eigenschaften dieser Verbindung, wie z. B. UV-Vis-Absorption und Fluoreszenzemission, werden umfassend untersucht . Das Verständnis dieser Eigenschaften ist entscheidend für die Entwicklung von Materialien mit gewünschten optischen Eigenschaften, die in Sensoren, der Bildgebung und photovoltaischen Geräten eingesetzt werden können.
Elektrochemische Analyse
Zyklische Voltammetrie (CV): Studien der Verbindung liefern Einblicke in ihr elektrochemisches Verhalten . Diese Informationen sind vorteilhaft für Anwendungen in der organischen Elektronik, bei denen Ladungstransport und Redoxeigenschaften Schlüsselfaktoren sind.
Hostmaterialien für phosphoreszierende Emitter
Derivate dieser Verbindung dienen als Hostmaterialien für phosphoreszierende Emitter in OLEDs . Die Fähigkeit, den Energietransfer zwischen dem Host und dem Emitter zu kontrollieren, ist entscheidend für die Erzielung hocheffizienter OLEDs mit langen Betriebszeiten.
Synthetische Chemie
Die Boronsäuregruppe der Verbindung ist reaktiv und kann in Suzuki-Kupplungsreaktionen eingesetzt werden . Dies macht sie zu einem wertvollen Baustein für die Synthese einer breiten Palette von polyaromatischen Kohlenwasserstoffen, die Anwendungen in der Materialwissenschaft und der Pharmazie finden.
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) . In this context, the target would be the light-emitting layer of the OLED, where the compound would contribute to the emission of light.
Mode of Action
The compound interacts with its target by emitting light when an electric current is applied . This is a characteristic of fluorescent organic compounds, which are frequently used in the fabrication of OLED devices .
Biochemical Pathways
As a synthetic organic compound, it doesn’t participate in biological pathways. Instead, it’s involved in the physical process of light emission in OLED devices . When an electric current is applied, the compound’s molecules are excited to a higher energy state. When they return to their ground state, they emit energy in the form of light .
Result of Action
The result of the compound’s action in an OLED device is the emission of light . The specific color of the light emitted depends on the energy gap between the excited and ground states of the compound’s molecules .
Action Environment
The efficiency and stability of the compound’s light-emitting action can be influenced by various environmental factors. For instance, the presence of oxygen or moisture can degrade the compound and reduce the efficiency of light emission . Therefore, OLED devices are often sealed to protect the light-emitting compounds from the environment .
Eigenschaften
IUPAC Name |
2-(9,10-dinaphthalen-2-ylanthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33BO2/c1-39(2)40(3,4)43-41(42-39)32-21-22-35-36(25-32)38(31-20-18-27-12-6-8-14-29(27)24-31)34-16-10-9-15-33(34)37(35)30-19-17-26-11-5-7-13-28(26)23-30/h5-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILRXGSEHWEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624744-67-8 | |
| Record name | 2-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


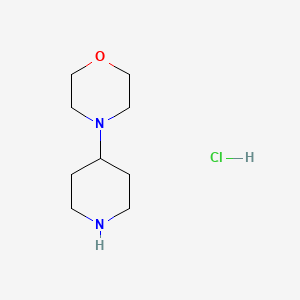


![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)
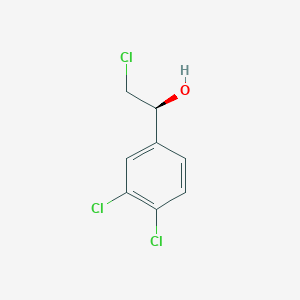
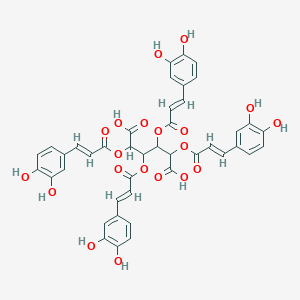
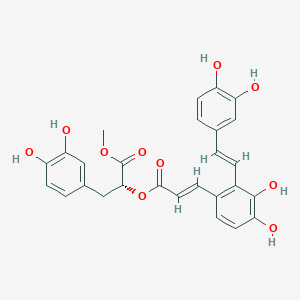


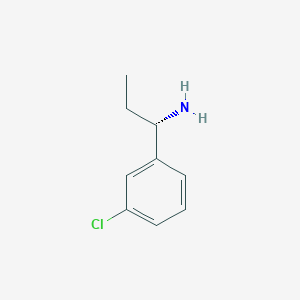
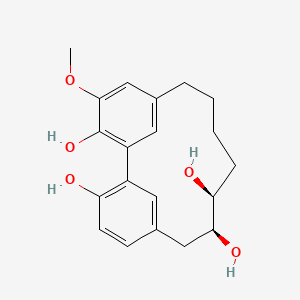
![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)

